Sodium 3-sulfobenzoate
Overview
Description
Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .
Pharmacokinetics
Result of Action
It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzoic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to its corresponding sulfonic acid under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-sulfobenzoic acid.
Substitution: Various sulfonated aromatic compounds.
Scientific Research Applications
Sodium 3-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of ionic liquids and coordination complexes.
Biology: Employed in the preparation of biomaterials and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Sodium 4-sulfobenzoate
- Sodium 5-sulfobenzoate
- Sodium 2-sulfobenzoate
Comparison: Sodium 3-sulfobenzoate is unique due to the position of the sulfonic acid group on the benzene ring, which influences its reactivity and solubility. Compared to its isomers, this compound has distinct chemical properties that make it more suitable for specific applications, such as in the synthesis of coordination complexes and ionic liquids.
Properties
CAS No. |
17625-03-5 |
---|---|
Molecular Formula |
C7H5NaO5S |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
sodium;3-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
KQHKITXZJDOIOD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |
Key on ui other cas no. |
17625-03-5 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |
Origin of Product |
United States |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?
A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.
Q2: Can this compound be used in material science applications?
A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.
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